molecular formula C21H14N4O5 B11648022 (5Z)-6-hydroxy-5-{[1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-3-phenylpyrimidine-2,4(3H,5H)-dione

(5Z)-6-hydroxy-5-{[1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-3-phenylpyrimidine-2,4(3H,5H)-dione

Cat. No.: B11648022
M. Wt: 402.4 g/mol
InChI Key: JRYUFKMHZJLZOA-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-{[1-(3-NITROPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-1-PHENYL-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that includes a nitrophenyl group, a pyrrole ring, and a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[1-(3-NITROPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-1-PHENYL-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the nitrophenyl group. The final step involves the formation of the diazinane trione core under controlled conditions. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[1-(3-NITROPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-1-PHENYL-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as nitro, amino, and substituted pyrrole derivatives. These products can be further utilized in different applications depending on their chemical properties.

Scientific Research Applications

(5Z)-5-{[1-(3-NITROPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-1-PHENYL-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{[1-(3-NITROPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-1-PHENYL-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with cellular proteins and enzymes, leading to various biological effects. The pyrrole ring and diazinane trione core contribute to the compound’s stability and reactivity, allowing it to participate in different biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-{[1-(3-NITROPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-1-PHENYL-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its complex structure and the presence of multiple functional groups, which provide it with diverse chemical reactivity and potential applications. Its combination of a nitrophenyl group, pyrrole ring, and diazinane trione core distinguishes it from other similar compounds and enhances its utility in various scientific fields.

Properties

Molecular Formula

C21H14N4O5

Molecular Weight

402.4 g/mol

IUPAC Name

(5Z)-5-[[1-(3-nitrophenyl)pyrrol-3-yl]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C21H14N4O5/c26-19-18(20(27)24(21(28)22-19)15-5-2-1-3-6-15)11-14-9-10-23(13-14)16-7-4-8-17(12-16)25(29)30/h1-13H,(H,22,26,28)/b18-11-

InChI Key

JRYUFKMHZJLZOA-WQRHYEAKSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CN(C=C3)C4=CC(=CC=C4)[N+](=O)[O-])/C(=O)NC2=O

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CN(C=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.